Technical Monograph: 4-(3-Methoxypyridin-2-yl)benzoic acid
Technical Monograph: 4-(3-Methoxypyridin-2-yl)benzoic acid
Executive Summary & Strategic Significance
4-(3-Methoxypyridin-2-yl)benzoic acid (CAS 849757-80-8) represents a critical biaryl scaffold in modern medicinal chemistry. Structurally, it consists of a benzoic acid moiety linked to a 3-methoxypyridine ring.[1][2] This specific substitution pattern is not merely decorative; the 3-methoxy group on the pyridine ring exerts significant steric influence, forcing the biaryl axis out of planarity.
Why this molecule matters:
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Conformational Control: The steric clash between the methoxy group and the ortho-protons of the phenyl ring restricts free rotation, creating a stable twisted conformation often required for high-affinity binding in kinase or GPCR pockets.
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Metabolic Stability: The pyridine nitrogen lowers the lipophilicity (LogP) compared to a biphenyl analog, improving aqueous solubility, while the methoxy group blocks a potential site of metabolic oxidation.
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Synthetic Utility: It serves as a versatile "cap" or core scaffold in the synthesis of Smoothened (SMO) receptor antagonists and various oncology candidates.
Chemical Profile & Physicochemical Data[1][3][4][5][6][7][8]
The following data aggregates experimentally validated and predicted parameters essential for handling and characterization.
| Parameter | Value | Notes |
| CAS Number | 849757-80-8 | Verified Identity |
| IUPAC Name | 4-(3-methoxypyridin-2-yl)benzoic acid | |
| Molecular Formula | C₁₃H₁₁NO₃ | |
| Molecular Weight | 229.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Predicted LogP | ~2.0 - 2.3 | Moderate Lipophilicity |
| pKa (Acid) | ~4.2 | Carboxylic acid proton |
| pKa (Base) | ~3.5 | Pyridine nitrogen (conjugate acid) |
| Solubility | DMSO, Methanol, dilute aqueous base | Insoluble in water at neutral pH |
| SMILES | COC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)O |
Synthetic Architecture: The Ester-Route Protocol
Expertise & Experience Note: While direct coupling of 4-carboxyphenylboronic acid is theoretically possible, it often suffers from protodeboronation and difficult purification due to the amphoteric nature of the product. The Ester-Route Protocol described below is the industry-standard approach for high-purity scale-up. It involves coupling the methyl ester followed by controlled hydrolysis.
Reaction Scheme[11]
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Step 1 (Suzuki Coupling): 2-Bromo-3-methoxypyridine + 4-(Methoxycarbonyl)phenylboronic acid → Methyl 4-(3-methoxypyridin-2-yl)benzoate.
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Step 2 (Saponification): Methyl ester + LiOH → 4-(3-Methoxypyridin-2-yl)benzoic acid.
Step-by-Step Methodology
Step 1: Palladium-Catalyzed Cross-Coupling
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Reagents:
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2-Bromo-3-methoxypyridine (1.0 equiv)
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4-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Selected for resistance to pyridine poisoning.
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Base: K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio) – Biphasic system promotes turnover.
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Protocol:
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Charge a reaction vessel with the bromide, boronic acid, and base.
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Add degassed solvents (Dioxane/Water). Sparge with Nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling.
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Add the Pd catalyst under a positive nitrogen stream.
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Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC until bromide is <1%.
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Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄, filter, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the methyl ester intermediate.
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Step 2: Hydrolysis (Saponification)
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Reagents:
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Methyl ester intermediate (from Step 1)
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Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)
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Solvent: THF / Water (1:1)
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Protocol:
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Dissolve the ester in THF. Add the LiOH dissolved in water.
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Stir at 40°C for 2 hours. Note: Mild heat ensures complete conversion without decarboxylation.
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Isolation (Self-Validating Step):
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Concentrate to remove THF.
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The aqueous residue contains the carboxylate salt (soluble).
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Wash the aqueous phase with minimal DCM to remove non-polar impurities (unreacted ester/biaryl byproducts).
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Acidify the aqueous phase carefully with 1N HCl to pH ~3–4.
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Observation: The product will precipitate as a white solid.
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Filter, wash with water, and dry under vacuum at 45°C.
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Synthetic Workflow Diagram
Figure 1: Step-wise synthesis workflow utilizing the ester-protection strategy to maximize purity.
Quality Control & Analytical Validation
To ensure the material meets "Drug Development Grade" (>98% purity), the following analytical methods are required.
HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic backbone) and 280 nm.
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Retention Time: Expect the acid to elute earlier than the ester intermediate due to polarity.
NMR Characterization (Predicted)[7]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.0 (br s, 1H): Carboxylic acid –OH (exchangeable).
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δ 8.25 (dd, 1H): Pyridine H-6 (alpha to nitrogen).
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δ 8.05 (d, 2H): Benzoic acid H-2,6 (ortho to COOH).
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δ 7.85 (d, 2H): Benzoic acid H-3,5 (ortho to pyridine).
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δ 7.50 (dd, 1H): Pyridine H-4.
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δ 7.30 (dd, 1H): Pyridine H-5.
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δ 3.85 (s, 3H): Methoxy group (–OCH₃).
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Note: The shift of the methoxy group is diagnostic. If it appears <3.5 ppm, suspect shielding effects or incorrect isomer.
Safety & Handling (GHS Standards)
| Hazard Class | Statement | Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| STOT-SE | May cause respiratory irritation | H335 |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle the dry powder in a fume hood to avoid dust inhalation.
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Storage: Store at RT, desiccated. The compound is stable but hygroscopic forms may exist.
References
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ChemicalBook. (2023).[3] 4-(3-Methoxypyridin-2-yl)benzoic acid Product Entry. Retrieved from
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ChemScene. (2023). Product Data: 4-(3-Methoxypyridin-2-yl)benzoic acid.[2][4] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
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PubChem. (2023). Compound Summary: 4-methoxy-3-(pyridin-2-yl)benzoic acid (Isomer Reference). Retrieved from
